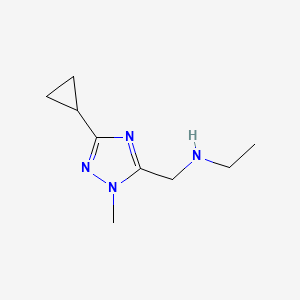
n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a 1,2,4-triazole ring, which are linked to an ethanamine moiety. It is primarily used for research purposes and is not intended for human use .
Métodos De Preparación
The synthesis of n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are then further modified to introduce the cyclopropyl and methyl groups . The reaction conditions typically involve the use of microwave irradiation to facilitate the reaction and improve yields . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research purposes .
Análisis De Reacciones Químicas
n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cyclopropyl and methyl groups may enhance the compound’s binding affinity and selectivity for its targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
n-((3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine can be compared with other similar compounds, such as:
1-(1H-1,2,4-Triazol-5-yl)methanamine: Lacks the cyclopropyl and methyl groups, which may result in different biological activities and properties.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a propanamide moiety instead of an ethanamine moiety, leading to different reactivity and applications.
4-(1H-1,2,4-Triazol-1-yl)benzonitrile: Features a benzonitrile group, which significantly alters its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
N-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H16N4/c1-3-10-6-8-11-9(7-4-5-7)12-13(8)2/h7,10H,3-6H2,1-2H3 |
Clave InChI |
VYFMXUOSPXPPNC-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=NC(=NN1C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)
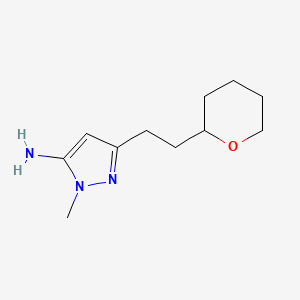
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol](/img/structure/B15326986.png)
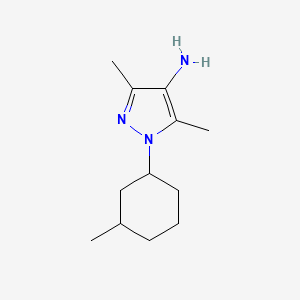


![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)
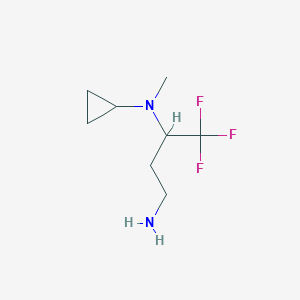
![rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride](/img/structure/B15327034.png)
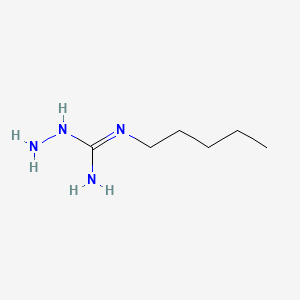
![(R)-cyclopropyl-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine hydrochloride](/img/structure/B15327044.png)
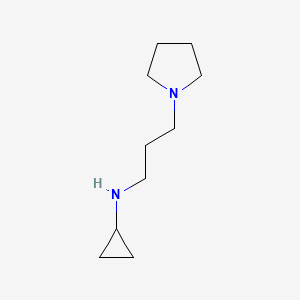
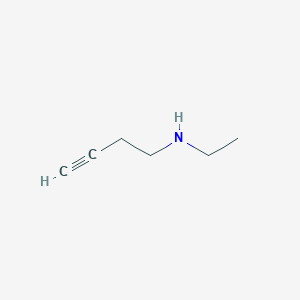
![2-Amino-3-(2-methyl-1h-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B15327066.png)
